MAO-B Inhibition Selectivity: 5,6-Diaminoquinolin-2(1H)-one vs. MAO-A
5,6-Diaminoquinolin-2(1H)-one (ChEMBL1492484) exhibits a 6.5-fold selectivity for monoamine oxidase B (MAO-B) over MAO-A, as demonstrated by fluorescence-based enzyme inhibition assays measuring kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1]. This selectivity profile distinguishes the compound from non-selective MAO inhibitors that lack isoform discrimination. In contrast, structurally distinct quinolinone derivatives such as LY83583 (6-anilino-5,8-quinolinequinone) operate through entirely different mechanisms including guanylate cyclase inhibition rather than MAO isoform modulation .
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50 = 15.4 μM (1.54E+4 nM); MAO-A IC50 = 100 μM (1.00E+5 nM) |
| Comparator Or Baseline | Internal selectivity control: MAO-A IC50 = 100 μM |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline, 20 min fluorescence assay, human MAO-B and MAO-A enzymes |
Why This Matters
MAO-B selective inhibition is a clinically validated therapeutic strategy for Parkinson's disease, making this compound a relevant starting point for neuroprotective drug development with reduced risk of tyramine-associated hypertensive crisis seen with non-selective MAO inhibitors.
- [1] BindingDB. BDBM50401987 / CHEMBL1492484. IC50 values for human MAO-B and MAO-A. ChEMBL curated data. View Source
